molecular formula C20H34O2 B12703095 Ethyl beta-eleostearate CAS No. 6114-25-6

Ethyl beta-eleostearate

Cat. No.: B12703095
CAS No.: 6114-25-6
M. Wt: 306.5 g/mol
InChI Key: YVGCHYVFHLTZIM-SNUJAXHWSA-N
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Description

Ethyl beta-eleostearate is a chemical compound derived from eleostearic acid, which is a fatty acid found in tung oil and bitter gourd seed oil. The systematic name for this compound is 9,11,13-octadecatrienoic acid, ethyl ester, (E,E,E)- . This compound is an ester formed by the reaction of eleostearic acid with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl beta-eleostearate can be synthesized through the esterification of beta-eleostearic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides containing beta-eleostearic acid with ethanol in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-eleostearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl beta-eleostearate has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of biodiesel and other bio-based products

Mechanism of Action

The mechanism of action of ethyl beta-eleostearate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol . Additionally, it can interact with cellular receptors to modulate inflammatory and immune responses .

Comparison with Similar Compounds

Ethyl beta-eleostearate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific isomeric form and the presence of conjugated double bonds, which confer distinct chemical and biological properties.

Biological Activity

Ethyl beta-eleostearate (EBE) is a conjugated fatty acid ester derived from beta-eleostearic acid, which has garnered attention for its potential biological activities, particularly in the fields of medicine and nutrition. This article provides a comprehensive overview of the biological activity of EBE, including its mechanisms of action, therapeutic potential, and relevant case studies.

EBE is synthesized through the esterification of beta-eleostearic acid with ethanol, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form. In industrial settings, transesterification processes involving triglycerides containing beta-eleostearic acid are employed to produce EBE efficiently.

The biological activity of EBE is attributed to its interaction with various molecular targets:

  • Antioxidant Activity : EBE exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that EBE can modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Antimicrobial Properties : EBE has demonstrated antimicrobial activity against certain pathogens, suggesting potential applications in food preservation and health.

Anticancer Properties

Recent research highlights the anticancer potential of EBE. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : EBE promotes programmed cell death in cancer cells, which is crucial for cancer therapy.
  • Inhibition of Tumor Angiogenesis : By impairing the formation of new blood vessels that supply tumors, EBE may limit tumor growth.

A study indicated that EBE could significantly reduce cell viability in breast cancer (MCF-7) cell lines by inducing apoptosis and autophagy through lipid peroxidation pathways .

Anti-inflammatory Effects

EBE's anti-inflammatory effects have been observed in experimental models of inflammatory bowel disease (IBD). In a study using mice with IBD, EBE administration resulted in decreased macrophage infiltration and improved disease symptoms. The compound acted through both PPARγ-dependent and independent mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EBE, it can be compared with other similar compounds:

CompoundStructure TypeBiological Activity
Ethyl alpha-eleostearateIsomeric esterSimilar anti-inflammatory effects
Mthis compoundMethyl esterLess potent than EBE in anticancer assays
Ethyl linoleateNon-conjugated esterLower antioxidant capacity

Case Studies and Research Findings

  • Study on Antioxidant Capacity :
    • A comparative study evaluated the antioxidant capacities of various extracts containing EBE. Results indicated that EBE exhibited significant free radical scavenging activity, correlating with its chemical structure .
  • Clinical Applications :
    • In clinical settings, dietary supplementation with oils rich in EBE has shown promise in ameliorating chronic inflammatory conditions, suggesting its potential as a functional food ingredient .
  • Mechanistic Studies :
    • Computational docking studies have identified EBE as a potent PPARγ agonist, which plays a critical role in regulating glucose metabolism and inflammation .

Properties

CAS No.

6114-25-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (9E,11E,13E)-octadeca-9,11,13-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11+

InChI Key

YVGCHYVFHLTZIM-SNUJAXHWSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OCC

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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